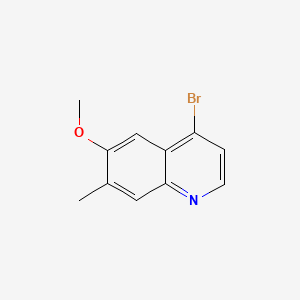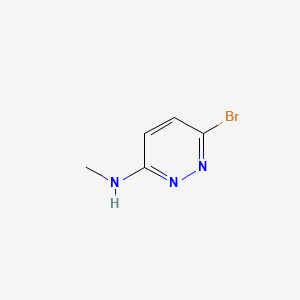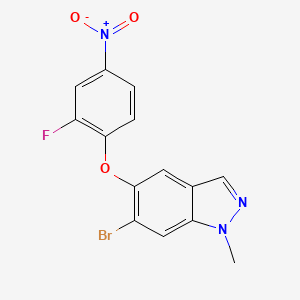
2-溴-3,5-二氯苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-Bromo-3,5-dichloroaniline” is a chemical compound with the molecular formula C6H4BrCl2N . It is used in the production of pesticides, dyes, and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “2-Bromo-3,5-dichloroaniline” consists of a benzene ring substituted with bromine, chlorine, and an amine group . The molecular weight of the compound is 240.91 .
科学研究应用
毒理学和肾毒性:Hong 等人(2000 年)的一项研究调查了 3,5-二卤苯胺异构体(包括 3,5-二氯苯胺)的肾毒性作用。他们发现这些化合物可能是有效的肾毒性物质,而溴和碘取代显着增强了体外这种可能性 (Hong, Anestis, Henderson, & Rankin, 2000).
生物修复和环境影响:Kuhn 和 Suflita(1989 年)的研究表明,基于氯苯胺的化合物(如 3,5-二氯苯胺)可以在产甲烷含水层中被生物脱卤,这表明在受污染环境的生物修复中具有潜在应用 (Kuhn & Suflita, 1989).
抗菌性能:Kimura 等人(1962 年)的一项研究探讨了 2,5-二氯苯胺及其衍生物的 N-衍生物的合成及其抗菌活性。他们发现一些衍生物表现出很强的抗菌活性,突出了其潜在的药物应用 (Kimura, Yabuuchi, Hisaki, Sugimoto, Ohyama, & Mochida, 1962).
高铁血红蛋白形成:Valentovic 等人(1997 年)描述了 3,5-二氯苯胺及其代谢物诱导高铁血红蛋白形成的能力,这是职业和环境健康的重要考虑因素 (Valentovic, Rogers, Meadows, Conner, Williams, Hong, & Rankin, 1997).
药物代谢和药代动力学研究:Latli 等人(2008 年)描述了 [13C6]-3,5-二氯苯胺的合成,用于药物代谢和药代动力学研究中的内标,展示了其在药物研究中的应用 (Latli, Hrapchak, Krishnamurthy, & Senanayake, 2008).
污染物识别:Weisz 和 Andrzejewski(2003 年)在着色剂中鉴定出 2-溴-3,4,5,6-四氯苯胺作为一种污染物,这强调了分析化学在识别环境污染物中的重要性 (Weisz & Andrzejewski, 2003).
安全和危害
作用机制
Target of Action
2-Bromo-3,5-dichloroaniline is a derivative of dichloroaniline . Dichloroanilines are chemical compounds which consist of an aniline ring substituted with two chlorine atoms . They are used in the production of dyes and herbicides . .
Biochemical Pathways
Dichloroanilines, the parent compounds, are involved in the production of dyes and herbicides , suggesting they may interact with biochemical pathways related to these processes.
Result of Action
The molecular and cellular effects of 2-Bromo-3,5-dichloroaniline’s action are not well-documented in the literature. As a derivative of dichloroaniline, it may share similar effects. Dichloroanilines are used in the production of dyes and herbicides , suggesting they may have effects related to these processes.
生化分析
Biochemical Properties
The biochemical properties of 2-Bromo-3,5-dichloroaniline are not well-documented in the literature. Based on its structural similarity to other aniline derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular structure of 2-Bromo-3,5-dichloroaniline .
Cellular Effects
It can be hypothesized that 2-Bromo-3,5-dichloroaniline may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently unavailable .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently unavailable .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently unavailable .
属性
IUPAC Name |
2-bromo-3,5-dichloroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-6-4(9)1-3(8)2-5(6)10/h1-2H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQNMASFJWYHNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Br)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672143 |
Source


|
| Record name | 2-Bromo-3,5-dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211214-30-0 |
Source


|
| Record name | 2-Bromo-3,5-dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-(Methylthio)-1-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567030.png)






![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile](/img/structure/B567044.png)


